N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
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Overview
Description
“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Synthesis Analysis
The synthesis of compounds similar to “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” often involves a strategy of skeleton transition . This strategy is based on the discovery of pyrazole-benzamide . The synthesis of these compounds often involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” can be analyzed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis
The chemical reactions involving “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEICXWRVWCOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide |
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